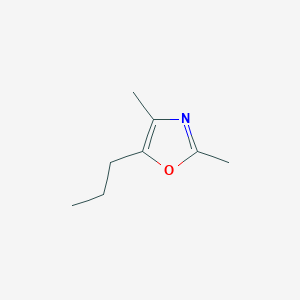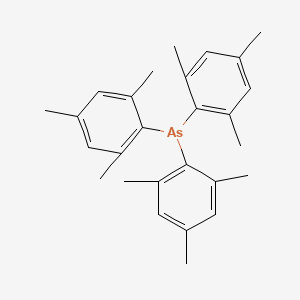
2,4-Dimethyl-5-propyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-propyloxazole is an organic compound belonging to the class of 2,4,5-trisubstituted oxazoles. These compounds are characterized by an oxazole ring substituted at positions 2, 4, and 5. The molecular formula of this compound is C8H13NO, and it has a molecular weight of 139.1949 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-propyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with an amide in the presence of a catalyst. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired oxazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-propyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2,4-Dimethyl-5-propyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-propyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethyloxazole: Similar in structure but with an additional methyl group at position 5.
2,4-Dimethyloxazole: Lacks the propyl group at position 5.
5-Propyl-2-methyloxazole: Similar but with only one methyl group at position 2.
Uniqueness
2,4-Dimethyl-5-propyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .
Properties
CAS No. |
84027-86-1 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2,4-dimethyl-5-propyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-4-5-8-6(2)9-7(3)10-8/h4-5H2,1-3H3 |
InChI Key |
PSGAPKDEFJWSNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)

![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)




![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
